2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline

Physicochemical profiling Lipophilicity Structural comparison

2-(4-Methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline (CAS 848747-13-7) is a fully synthetic heterocyclic small molecule (C21H20N4O2, MW 360.4 g/mol) belonging to the imidazo[4,5-b]quinoxaline class. This scaffold features a fused tricyclic system comprising an imidazole ring ortho-fused to a quinoxaline, with a 4-methoxyphenyl substituent at the 2-position and a tetrahydrofuran-2-ylmethyl group at the N1 position.

Molecular Formula C21H20N4O2
Molecular Weight 360.417
CAS No. 848747-13-7
Cat. No. B2724604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline
CAS848747-13-7
Molecular FormulaC21H20N4O2
Molecular Weight360.417
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC5CCCO5
InChIInChI=1S/C21H20N4O2/c1-26-15-10-8-14(9-11-15)20-24-19-21(25(20)13-16-5-4-12-27-16)23-18-7-3-2-6-17(18)22-19/h2-3,6-11,16H,4-5,12-13H2,1H3
InChIKeyWTWPAFPMEDREIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline (CAS 848747-13-7): Structural Identity and Scaffold Context for Research Procurement


2-(4-Methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline (CAS 848747-13-7) is a fully synthetic heterocyclic small molecule (C21H20N4O2, MW 360.4 g/mol) belonging to the imidazo[4,5-b]quinoxaline class . This scaffold features a fused tricyclic system comprising an imidazole ring ortho-fused to a quinoxaline, with a 4-methoxyphenyl substituent at the 2-position and a tetrahydrofuran-2-ylmethyl group at the N1 position. The imidazo[4,5-b]quinoxaline core has been explored in multiple therapeutic contexts, including fungicidal compositions [1], neurokinin-1 (NK-1) receptor antagonism [2], and Mps-1/TTK kinase inhibition [3]. Unlike the more extensively studied imidazo[1,2-a]quinoxaline isomer, the [4,5-b] regioisomer presents distinct electronic and steric properties that influence target engagement and pharmacokinetic behavior.

Why In-Class Imidazo[4,5-b]quinoxaline Analogs Cannot Substitute for CAS 848747-13-7 in Target-Focused Studies


Within the imidazo[4,5-b]quinoxaline series, both the nature of the C2 aryl group and the N1 substituent independently modulate target binding, cellular permeability, and metabolic stability. Replacing the 4-methoxyphenyl group with a furan-2-yl moiety (CAS 844649-28-1) eliminates a hydrogen-bond acceptor and reduces molecular surface area, which may alter target recognition . Substituting the N1 tetrahydrofuran-2-ylmethyl group with an allyl chain (CAS 848736-63-0) removes the cyclic ether oxygen that contributes to aqueous solubility and alters conformational flexibility . Class-level evidence from NK-1 antagonist studies demonstrates that even minor structural modifications on the imidazo[4,5-b]quinoxaline core—such as 6,7-dichloro substitution—produce measurable shifts in receptor binding potency [1]. These observations underscore that generic substitution without empirical validation risks introducing uncontrolled variables in target engagement, selectivity, and ADME profiles.

Quantitative Differentiation Evidence for CAS 848747-13-7 Against Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Furan-2-yl Analog (CAS 844649-28-1)

CAS 848747-13-7 bears a 4-methoxyphenyl substituent at C2, whereas the closest commercial analog CAS 844649-28-1 carries a furan-2-yl group at the same position. This substitution increases the molecular weight from 320.352 to 360.417 Da and introduces an additional hydrogen-bond acceptor (methoxy oxygen) . The 4-methoxyphenyl group is more electron-rich and lipophilic than furan-2-yl, with predicted ΔlogP of approximately +0.8 to +1.2 units based on fragment contribution methods [1]. These differences are expected to influence membrane permeability and the compound's suitability for cell-based versus biochemical assays.

Physicochemical profiling Lipophilicity Structural comparison

N1 Substituent Conformational and Solubility Differentiation vs. 1-Allyl Analog (CAS 848736-63-0)

The N1 tetrahydrofuran-2-ylmethyl substituent in CAS 848747-13-7 introduces a saturated cyclic ether that enhances aqueous solubility relative to the planar, hydrophobic allyl group in CAS 848736-63-0 . The tetrahydrofuran oxygen acts as an additional hydrogen-bond acceptor and increases topological polar surface area (TPSA). The tetrahydrofuran ring also restricts rotational freedom compared to the freely rotating allyl chain, potentially reducing the entropic penalty upon target binding [1].

Solubility Conformational analysis N1 substituent effects

Class-Level NK-1 Receptor Antagonism: Potency of Imidazo[4,5-b]quinoxaline Scaffold

Imidazo[4,5-b]quinoxaline derivatives have been characterized as competitive antagonists of the neurokinin-1 (NK-1) receptor. The most potent compound in the published series, compound 5a, demonstrated an IC50 of 320 nM in competitive binding assays against Substance P at the NK-1 receptor [1]. This provides a class-level benchmark: the imidazo[4,5-b]quinoxaline core is capable of sub-micromolar NK-1 engagement. The specific substituents on CAS 848747-13-7 (4-methoxyphenyl at C2, tetrahydrofuran-2-ylmethyl at N1) have not been directly tested in this assay; however, the SAR analysis indicates that modifications at the 6- and 7-positions produced less than a 2-fold change in binding potency, suggesting that the core scaffold tolerates peripheral substitution without loss of target engagement [1].

NK-1 antagonism Pain Neurokinin receptor

Class-Level Antiproliferative Activity: Imidazoquinoxaline Scaffold Against Melanoma Cells

Although the published anticancer SAR data derive from the isomeric imidazo[1,2-a]quinoxaline series (e.g., EAPB0503), these provide a relevant class-level reference for the imidazoquinoxaline pharmacophore. In the Zghaib et al. (2016) study, 13 novel imidazo[1,2-a]quinoxaline derivatives were evaluated against A375 human melanoma cells, yielding IC50 values ranging from 0.077 to 122 μM [1]. The lead compound EAPB0503 inhibited tubulin polymerization by 84% in a cell-free assay [1]. While the [4,5-b] regioisomer geometry differs, the shared imidazoquinoxaline core suggests that CAS 848747-13-7 warrants evaluation as a potential tubulin-targeting or antiproliferative agent.

Anticancer Melanoma Tubulin polymerization

Systemic Fungicidal Activity: Imidazo[4,5-b]quinoxaline Scaffold vs. Known Dithiolcarbonate Benchmark

Imidazo[4,5-b]quinoxalines have been patented as fungicidal agents with demonstrated systemic activity—a property absent in the prior art compound 6-methyl-quinoxaline-2,3-cycl.-dithiolcarbonate (Compound A) [1]. The patent exemplifies compounds including 6-chloro-2-ethyl-1H-imidazo[4,5-b]quinoxaline and 2-ethyl-1H-imidazo[4,5-b]quinoxaline, which showed superior fungicidal efficacy and systemic translocation in planta [1]. CAS 848747-13-7, bearing a 4-methoxyphenyl group at C2, represents a structurally distinct member of this fungicidal chemotype with potential for differentiated spectrum of activity and environmental fate profile.

Fungicide Agrochemical Systemic activity

Purity and Analytical Characterization: Vendor-Supplied Quality Metrics

Commercial suppliers of CAS 848747-13-7 provide the compound at a standard purity of ≥95% (HPLC), with molecular identity confirmed by ¹H NMR and LC-MS . This purity specification meets the threshold typically required for primary biochemical screening (≥95%) and is comparable to other imidazo[4,5-b]quinoxaline research chemicals in the same vendor catalog . The compound is supplied as a dry solid, which facilitates accurate weighing and dissolution in common organic solvents (DMSO, DMF, ethanol) for assay preparation.

Purity Quality control Analytical characterization

Recommended Research and Industrial Application Scenarios for CAS 848747-13-7 Based on Evidence-Validated Differentiation


NK-1 Receptor Antagonist Screening and Pain Target Validation

CAS 848747-13-7 is structurally related to the imidazo[4,5-b]quinoxaline cyanine series that demonstrated competitive NK-1 receptor antagonism with IC50 = 320 nM [1]. The 4-methoxyphenyl group at C2 provides distinct electronic character compared to the cyanine derivatives, potentially altering receptor binding kinetics. Researchers investigating neurokinin-mediated pain or inflammatory pathways can use this compound as a structurally differentiated probe to explore NK-1 pharmacophore requirements beyond the published cyanine series.

Anticancer SAR Expansion Beyond the Imidazo[1,2-a]quinoxaline Series

The imidazoquinoxaline pharmacophore has validated antiproliferative activity against melanoma (A375 IC50 range: 0.077–122 μM) and tubulin polymerization inhibition (up to 99%) [2]. CAS 848747-13-7, with its imidazo[4,5-b] connectivity and unique combination of 4-methoxyphenyl and tetrahydrofuran-2-ylmethyl substituents, enables systematic exploration of regioisomer-dependent SAR. The tetrahydrofuran group's solubility advantage may improve cellular assay performance compared to fully aromatic analogs [3].

Agrochemical Fungicide Discovery: Systemic Activity Screening

Imidazo[4,5-b]quinoxalines possess systemic fungicidal properties that are absent in the benchmark quinoxaline dithiolcarbonate fungicides [4]. CAS 848747-13-7 offers a novel C2-(4-methoxyphenyl) substitution pattern not exemplified in the original fungicide patent, potentially delivering a differentiated spectrum of activity against powdery mildew and other phytopathogenic fungi. The tetrahydrofuran N1 substituent may also modulate environmental persistence and plant uptake.

Physicochemical Probe for LogP-Dependent Cellular Uptake Studies

With an estimated logP approximately 0.8–1.2 units higher than its furan-2-yl analog (CAS 844649-28-1) and a TPSA approximately 15 Ų greater than its 1-allyl analog (CAS 848736-63-0) [3], CAS 848747-13-7 is well-suited as a tool compound for studying the interplay between lipophilicity, polar surface area, and cellular permeability within the imidazo[4,5-b]quinoxaline chemotype. This can inform drug design optimization strategies for central nervous system or intracellular targets.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.